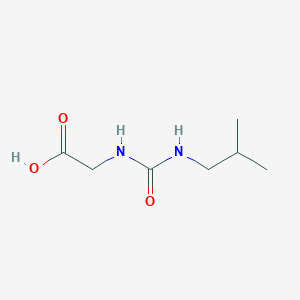
(3-Isobutyl-ureido)-acetic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “1-(3-Isobutyl-ureido)-cyclohexanecarboxylic acid” is not explicitly provided in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Isobutyl-ureido)-cyclohexanecarboxylic acid” such as melting point, boiling point, density, molecular formula, and molecular weight are mentioned in the sources .Wissenschaftliche Forschungsanwendungen
Transmission of Inductive Effects by Ureido Group
Research on (3-substituted phenylureido)acetic acids has provided insights into the transmission of inductive effects by the ureido group. Through the preparation and analysis of these compounds, scientists have elucidated the electronic properties and reactivity of the ureido linkage, demonstrating its influence on acidity constants and molecular stability. This understanding is crucial for designing molecules with desired electronic characteristics for applications in medicinal chemistry and material science (Stoyanova et al., 2005).
Esterification Catalysis
Studies on the esterification of acetic acid with isobutyl alcohol have explored the use of various catalysts to synthesize isobutyl acetate, a compound with numerous industrial applications. These investigations have led to the development of more efficient catalytic processes, contributing to the advancement of green chemistry and sustainable industrial practices (Wang Yun-fang, 2005).
Isobutanol Production from Acetate
Research on engineered Escherichia coli has demonstrated the feasibility of using acetate as a carbon source for the production of isobutanol, a biofuel. By overexpressing specific enzymes, scientists have significantly increased the efficiency of acetate utilization and isobutanol production, offering a novel approach to biofuel production that leverages abundant and low-cost substrates (Song et al., 2018).
Advanced Glycation Endproducts Inhibition
In the context of preventing diabetic complications and other age-related diseases, novel inhibitors of advanced glycation endproducts (AGEs) have been developed. These inhibitors, including ureido and carboxamido derivatives, have shown potent activity against multiple stages of glycation and AGE formation, highlighting their potential as therapeutic agents (Rahbar et al., 2003).
Synthesis and Applications of Ureido Sugars
The synthesis of ureido sugars represents another area of application. Through innovative synthetic routes, researchers have created new ureido sugar derivatives with potential applications in pharmaceuticals and material science. These compounds offer unique functional properties that could be exploited in drug development and biomaterials research (Yi Rui-zao, 2013).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(2-methylpropylcarbamoylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-5(2)3-8-7(12)9-4-6(10)11/h5H,3-4H2,1-2H3,(H,10,11)(H2,8,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDXSTXJEAVZTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

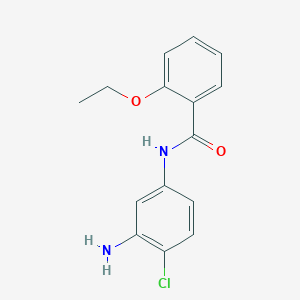

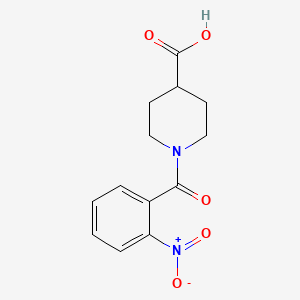
![[2-(2-Methoxyphenoxy)-3-pyridinyl]methanamine](/img/structure/B3174381.png)
![[2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine](/img/structure/B3174392.png)


![5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline](/img/structure/B3174413.png)
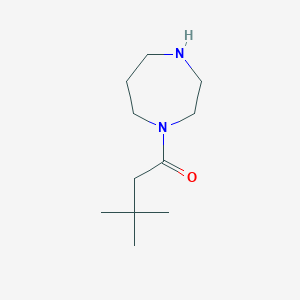

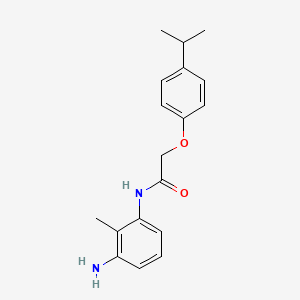
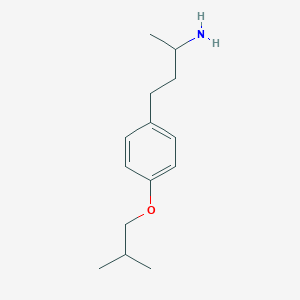
![Methyl 4-[(cyclopropylamino)methyl]benzoate](/img/structure/B3174451.png)
